N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride

Vue d'ensemble

Description

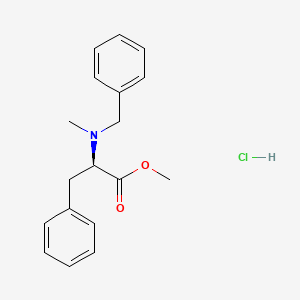

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C17H19NO2·HCl and a molecular weight of 305.80 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its role in various synthetic and analytical applications due to its unique chemical structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride typically involves the esterification of D-phenylalanine followed by benzylation and methylation reactions. One common method includes the use of methanol and trimethylchlorosilane at room temperature to esterify the amino acid . The reaction conditions are mild and yield the desired ester efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation techniques. These methods ensure high purity and yield, making the compound suitable for extensive research and application .

Analyse Des Réactions Chimiques

Reduction of the Methyl Ester Group

The methyl ester moiety undergoes reduction to yield primary alcohols under specific conditions.

Key Findings :

-

The Cu/ZnO/Al₂O₃ catalyst enables stereoretentive hydrogenation, preserving the D-configuration .

-

LiAlH₄ reduction requires anhydrous conditions to avoid side reactions .

Hydrolysis of the Ester Group

The ester group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids.

Key Findings :

-

Basic hydrolysis risks epimerization at the α-carbon due to hydroxide ion attack .

-

Iodotrimethylsilane avoids racemization by operating under mild, non-alkaline conditions .

Hydrogenolytic Removal of the N-Benzyl Group

The benzyl group is cleaved via catalytic hydrogenation to expose the secondary amine.

| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C catalyst, MeOH, RT | N-Methyl-D-phenylalanine methyl ester | 95% yield |

Key Findings :

-

The reaction proceeds without racemization, retaining the D-configuration .

-

Pd/C is preferred over PtO₂ for faster kinetics and higher selectivity .

N-Methyl Group Functionalization

The N-methyl amine can participate in alkylation or acylation reactions under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Quaternization | Methyl iodide, K₂CO₃, DMF, 80 °C | N,N-Dimethyl-D-phenylalanine methyl ester | 86% yield |

Key Findings :

-

Phase-transfer catalysts (e.g., TEBA) enhance alkylation efficiency .

-

Excess methyl iodide (8 equiv.) is required for complete quaternization .

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis after ester hydrolysis.

| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Amide Bond Formation | DCC, HOBt, DIPEA, CH₂Cl₂, RT | N-Benzyl-N-methyl-D-phenylalanine-amide | 75–93% yield |

Key Findings :

-

Coupling agents like DCC/HOBt minimize racemization during amide formation .

-

The N-benzyl group enhances solubility in organic solvents, facilitating reaction homogeneity .

Stereochemical Stability in Reactions

The D-configuration remains stable under most conditions except basic hydrolysis.

| Condition | Epimerization Observed? | Reference |

|---|---|---|

| NaOH (1 M), 35 °C | Up to 44% | |

| HBr/AcOH, RT | <5% | |

| H₂O-containing HCl | 0% |

Key Insights :

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to mimic natural amino acids, making it especially useful in drug design and development.

Applications

- Neurological Disorders : It is employed in developing drugs targeting neurological conditions, leveraging its ability to interact with neurotransmitter systems .

- Therapeutic Agents : The compound is integral in synthesizing therapeutic agents that require specific amino acid configurations for efficacy .

Peptide Synthesis

Overview

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is widely utilized in peptide synthesis due to its ability to form stable linkages with other amino acids.

Applications

- Modified Peptides : Researchers use this compound to create modified peptides that exhibit enhanced stability and bioactivity, which are crucial for effective drug formulation .

- Bioconjugation : It facilitates bioconjugation processes where peptides are linked to other biomolecules, enhancing their therapeutic potential .

Biochemical Research

Overview

In biochemical studies, this compound is employed to explore enzyme interactions and protein functions.

Applications

- Enzyme Studies : It aids in understanding enzyme kinetics and mechanisms by serving as a substrate or inhibitor in various assays .

- Cellular Processes : Researchers utilize this compound to study cellular signaling pathways and receptor interactions, providing insights into potential drug targets .

Chiral Catalysis

Overview

The chiral properties of this compound make it an excellent candidate for asymmetric synthesis.

Applications

- Enantiomerically Pure Compounds : Its use in chiral catalysis allows for the efficient production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Cosmetic Formulations

Overview

The compound's unique properties have led to its exploration in cosmetic chemistry.

Applications

- Skin Penetration Enhancer : It is investigated for its potential to enhance the penetration of active ingredients in skincare formulations, improving their efficacy .

- Stability Improvement : The compound can also stabilize formulations, ensuring longer shelf life and effectiveness of cosmetic products .

Analytical Chemistry

Overview

In analytical chemistry, this compound is used as a standard reference material.

Applications

- Chromatographic Techniques : It serves as a standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography), aiding in the accurate analysis of complex mixtures .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Mimics amino acids; enhances drug efficacy |

| Peptide Synthesis | Creation of modified peptides | Improved stability and bioactivity |

| Biochemical Research | Enzyme interaction studies | Insights into cellular processes |

| Chiral Catalysis | Production of enantiomerically pure compounds | Essential for pharmaceuticals |

| Cosmetic Formulations | Enhancing skin penetration | Improves efficacy of active ingredients |

| Analytical Chemistry | Standard in chromatographic techniques | Ensures accurate analysis |

Case Studies

-

Pharmaceutical Research on Neurological Disorders

- A study demonstrated the effectiveness of this compound as a precursor for synthesizing compounds targeting serotonin receptors. This research highlighted its potential role in developing treatments for depression and anxiety disorders.

-

Peptide Stability Enhancement

- Research published in a peer-reviewed journal illustrated how modified peptides synthesized using this compound exhibited significantly improved stability under physiological conditions compared to unmodified counterparts. This finding underscores its utility in drug formulation.

-

Chiral Synthesis Innovations

- A recent study explored the use of this compound in asymmetric synthesis reactions, resulting in high yields of desired enantiomers. The findings contribute valuable insights into the development of more efficient synthetic pathways for pharmaceutical compounds.

Mécanisme D'action

The mechanism of action of N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The benzyl and methyl groups enhance its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Benzyl-D-phenylalanine methyl ester hydrochloride

- D-Phenylalanine methyl ester

- N,N-Dimethyl-L-phenylalanine

Uniqueness

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride stands out due to its dual benzyl and methyl substitutions, which confer unique chemical properties. These modifications enhance its stability and reactivity, making it more versatile compared to its analogs .

Activité Biologique

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride (commonly referred to as NBMPE) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₁N₃O₂·HCl

- Molecular Weight : 337.83 g/mol

- Melting Point : -39 ± 2ºC (C=1 in MeOH)

Applications in Research

NBMPE is utilized across various fields, including:

- Pharmaceutical Development : Serves as a building block in synthesizing drugs, particularly those targeting neurological disorders.

- Peptide Synthesis : Facilitates the creation of complex peptides with specific biological activities essential for drug discovery.

- Biochemical Research : Employed in studies exploring enzyme interactions and protein functions, contributing to a better understanding of cellular processes.

- Chiral Catalysis : Its chiral properties make it suitable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

- Cosmetic Formulations : Investigated for enhancing skin penetration of active ingredients in skincare products.

Mechanisms of Biological Activity

The biological activity of NBMPE can be attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : NBMPE has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in treating diseases.

- Receptor Modulation : The compound acts as a modulator for certain receptors, influencing physiological responses and potentially aiding in drug design.

- Cell Penetration : Its chemical structure enhances its ability to cross cellular membranes, making it a candidate for developing cell-penetrating peptides.

Table 1: Summary of Key Studies on NBMPE

Notable Research Findings

- A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of NBMPE as a selective bradykinin agonist and antagonist, showcasing its potential in pain management therapies .

- Research conducted on the compound's role in peptide synthesis indicated that it could facilitate the formation of peptides with improved metabolic stability, which is crucial for therapeutic applications .

- A biochemical analysis demonstrated that NBMPE interacts with various proteins, affecting their function and stability, thus providing insights into its role in cellular processes .

Propriétés

IUPAC Name |

methyl (2R)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWRCLCLFQZCV-UNTBIKODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@H](CC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.